

Application Note: Safe Synthesis and Handling of -Nicotyrine Picrate

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Compound of Interest

Compound Name: *beta-Nicotyrine dipicrate*

CAS No.: 35607-18-2

Cat. No.: B13736698

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Part 1: Executive Safety Directive (Read First)

DANGER: EXPLOSION HAZARD Picric acid (2,4,6-trinitrophenol) is a Class A explosive.[1] While stable when wet (sold with >30% water content), dry picric acid is shock, friction, and heat sensitive.[2]

The Golden Rules of Picrate Chemistry:

- Hydration is Life: Never allow the stock bottle of picric acid to dry out. Inspect the bottle threads for dry yellow crystals before opening. If crystals are found in the threads, DO NOT OPEN. Contact EHS/Bomb Squad immediately.
- No Metal Contact: Picric acid reacts with metals (copper, lead, zinc, iron) to form metal picrates, which are significantly more shock-sensitive than the acid itself.[2] Use only glass, Teflon, or plastic spatulas and needles.
- Desensitization: This protocol utilizes picric acid dissolved in ethanol.[3] Once in solution, the explosion hazard is significantly reduced, but the final isolated salt (Nicotyrine Picrate) should still be treated as an energetic compound.

Part 2: Scientific Context & Chemical Basis

The Challenge: -Nicotyrine Instability

-Nicotyrine (3-(1-methylpyrrol-2-yl)pyridine) is a secondary oxidation product of nicotine. Unlike nicotine, it contains an electron-rich pyrrole ring.

- Physical State: Oily liquid at room temperature.
- Stability: Highly susceptible to oxidative degradation and polymerization upon exposure to air and light, turning from pale yellow to dark brown/black.
- Solution: Derivatization with picric acid forms a crystalline lattice (salt) that stabilizes the molecule, allowing for long-term storage and precise identification via melting point determination.

Reaction Logic

The reaction relies on acid-base neutralization.

-Nicotyrine possesses a basic pyridine nitrogen (). The pyrrole nitrogen is non-basic due to aromaticity. Picric acid () is a strong organic acid.

Stoichiometry: 1:1 molar ratio is standard for nicotyrine, forming a monopicrate.

Physical Properties Data

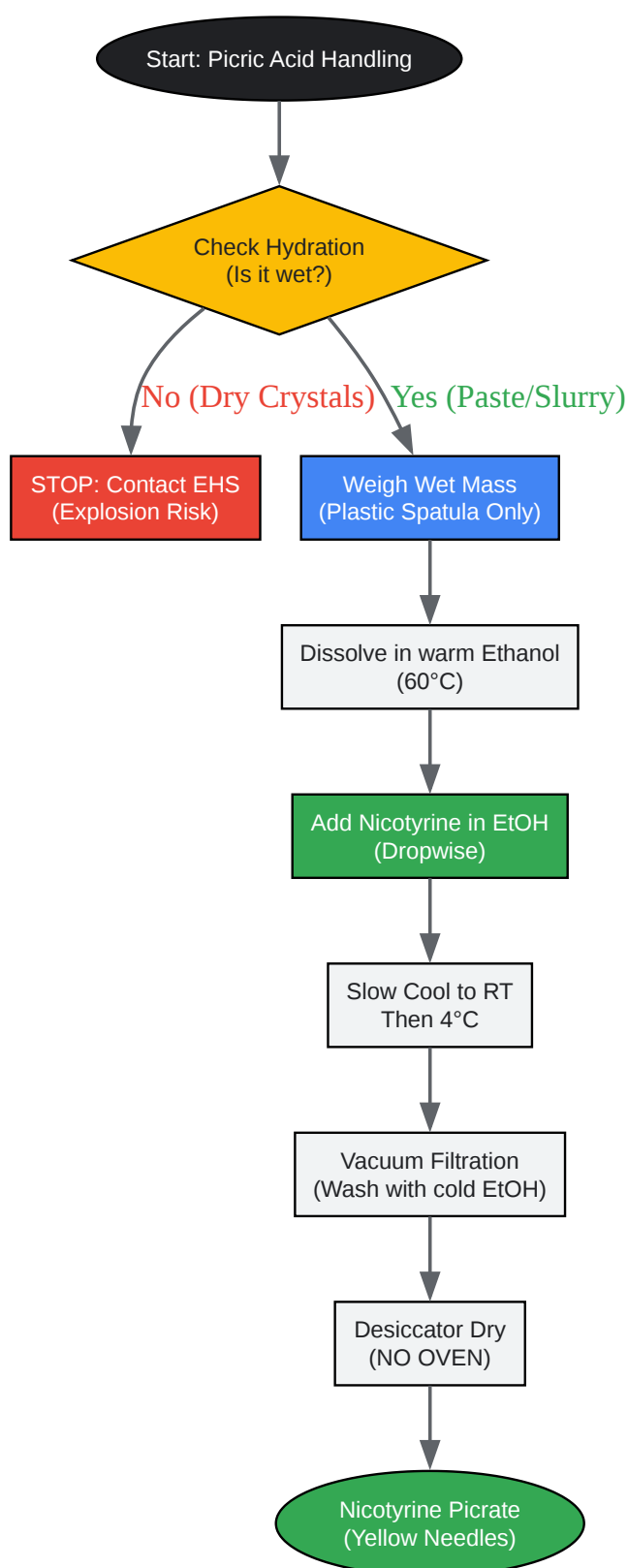
Compound	MW (g/mol)	State	Melting Point (°C)	Solubility
-Nicotyrine	158.20	Oil	N/A (Liquid)	Organic solvents
Picric Acid	229.10	Crystal (Wet)	122.5°C	EtOH, Hot
Nicotyrine Picrate	387.30	Crystal (Needles)	168 - 171°C [1]	Hot EtOH

Part 3: Detailed Protocol

Materials & Equipment

- Reagents:
 - Nicotyrine (>95%), Picric Acid (moist, ~35%
) , Absolute Ethanol (200 proof).
- Labware: Borosilicate glass vials (20mL), Plastic/Teflon spatula (NO METAL), Magnetic stir bar (Teflon coated), Hot plate/water bath.
- PPE: Nitrile gloves (double gloved recommended due to staining), lab coat, safety goggles, face shield.

Workflow Diagram (Safety & Synthesis)



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Figure 1: Operational workflow emphasizing safety decision points during picrate synthesis.

Step-by-Step Methodology

Step 1: Preparation of Picric Acid Solution

- Calculate the required mass.[1] For 100 mg (0.63 mmol) of Nicotyrine, you need 144 mg of dry Picric Acid.
- Correction for Water: Since the acid is ~35% water, weigh approx. 220 mg of the wet paste.
- Transfer the wet paste using a plastic spatula into a 20mL glass vial.
- Add 3-5 mL of ethanol.
- Warm gently (water bath at 50-60°C) until fully dissolved. The solution will be intense yellow. [4] Note: If the solution is cloudy, filter it through a glass wool plug to remove impurities.

Step 2: Salt Formation

- Dissolve 100 mg of
-Nicotyrine in 1 mL of ethanol in a separate vial.
- While stirring the warm picric acid solution, add the nicotyrine solution dropwise.
- Observation: A color deepening or immediate precipitate formation may occur.
- Allow the mixture to heat at 60°C for another 5 minutes to ensure homogeneity.

Step 3: Crystallization & Isolation

- Remove heat and wrap the vial in a towel to allow slow cooling to room temperature. This promotes the formation of defined needles rather than amorphous powder.
- Once at room temperature, place the vial in a refrigerator (4°C) for 2 hours to maximize yield.
- Collect crystals via vacuum filtration (Buchner funnel or Hirsch funnel).
- Wash: Rinse the crystals with 1-2 mL of ice-cold ethanol to remove excess picric acid.

- Drying: Transfer crystals to a watch glass. Place in a vacuum desiccator over silica gel or .
 - CRITICAL: Do NOT dry in an oven. Picrates are heat-sensitive.[3][4]

Part 4: Characterization & Validation

To ensure the protocol was successful, you must validate the identity of the salt.

Melting Point Determination

The melting point is the primary self-validating metric for this synthesis.

- Protocol: Capillary tube method. Heat rate: 2°C/min.
- Target Range: 168°C – 171°C [1][3].
 - Interpretation: A sharp melting point in this range confirms the formation of the monopicrate.
 - Failure Mode: A melting point <150°C suggests contamination with unreacted picric acid (MP 122°C) or solvent retention.

NMR Validation (Optional)

Dissolve ~5mg in DMSO-

- Diagnostic Shift: Look for the downfield shift of the pyridine ring protons compared to free nicotyrine, indicating protonation at the pyridine nitrogen.
- Picrate Signal: A singlet at 8.6-8.8 ppm (2H) corresponds to the aromatic protons of the picrate anion.

Part 5: Waste Management

Picric Acid Waste is NOT Standard Organic Waste.

- Neutralization: Collect all mother liquors (filtrate) and washings. Add them to a large beaker of water containing dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate. This converts free picric acid to sodium picrate (water-soluble).
- Disposal: While sodium picrate is less volatile, it is still hazardous. Label the waste container clearly: "Contains Picric Acid / Picrates – EXPLOSIVE HAZARD if Dry."
- Spills: Cover spills with sodium bicarbonate, then wipe up with wet paper towels. Place towels in a plastic bag, seal, and label as hazardous waste.

References

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